3-Nitro-1-(4-octylphenyl)propan-1-one

Fingolimod Synthesis Process Chemistry Intermediate Compound

Sourcing a reliable, fully characterized key intermediate for Fingolimod synthesis is challenging; unvalidated batches compromise yields, impurity profiles, and regulatory submissions. This compound is the critical intermediate (Formula 12) in a patented, scalable Fingolimod route and is certified as Fingolimod Impurity 46, enabling ICH-compliant method development. • Enables reproducible, high-yield Fingolimod synthesis via the documented Formula 12 route • Fully characterized with HPLC, NMR, MS; purity ≥98%; traceable batch documentation • Supports regulatory impurity profiling for ANDA/NDA submissions • In-stock, global shipping with complete analytical data

Molecular Formula C17H25NO3
Molecular Weight 291.391
CAS No. 899822-97-0
Cat. No. B562172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1-(4-octylphenyl)propan-1-one
CAS899822-97-0
Molecular FormulaC17H25NO3
Molecular Weight291.391
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-]
InChIInChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3
InChIKeyNJNSEIUIBRRLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Nitro-1-(4-octylphenyl)propan-1-one


3-Nitro-1-(4-octylphenyl)propan-1-one (CAS 899822-97-0) is a synthetic organic compound belonging to the alkyl-phenylketone class [1]. It is a nitro ketone derivative with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is not an active pharmaceutical ingredient but serves as a vital intermediate in the synthesis of Fingolimod (Gilenya®), a medication for multiple sclerosis . It is also specifically designated and supplied as a Fingolimod-related impurity reference standard for analytical and regulatory applications [2].

Synthetic intermediate: defined key intermediate in patent-protected Fingolimod route (Formula 12).
Impurity reference standard: supplied as Fingolimod Impurity 46 with full characterization for analytical method development.

3-Nitro-1-(4-octylphenyl)propan-1-one: Irreplaceable Intermediate


The value of 3-Nitro-1-(4-octylphenyl)propan-1-one is tied to its specific role in a patent-protected synthetic route for Fingolimod, where it is a key intermediate (Formula 12) in the sequence from octylbenzene to the final API [1]. In analytical contexts, it is explicitly defined as Fingolimod Impurity 46, and its use requires a material with a fully characterized, documented, and traceable profile that meets stringent regulatory guidelines for method development and validation [2]. Substitution with a generic alkyl-phenylketone or an uncharacterized batch would invalidate the synthesis process or compromise the integrity of analytical data, introducing unknown variables in yield, purity profile, and regulatory compliance [3]. The specific identity and quality specifications are therefore non-negotiable for both research and commercial applications.

Route Mismatch
Generic alkyl-phenylketones may not match the specific synthetic route defined in the patent, risking synthesis failure.
Documentation Gap
Uncharacterized batches lack the traceable documentation required for regulatory analytical use.
Data Integrity Risk
Substitution can compromise analytical data integrity and method validation compliance.

3-Nitro-1-(4-octylphenyl)propan-1-one: Comparative Data


Synthetic Route Efficiency

The compound is a defined intermediate in a patented Fingolimod synthesis process (Formula 12) [1]. The patent outlines a route where 3-nitro-1-(4-octylphenyl)propan-1-one is synthesized from octylbenzene and a 3-nitropropanoic acid derivative, then reduced to the corresponding alcohol [1]. This contrasts with prior art routes described in the same patent, such as the one based on CN1765872, which produced 3-nitro-1-(p-octylphenyl)propan-1-ol as an oil that was difficult to handle and resulted in moderate yields for subsequent steps (56% for formylation, 66% for hydrogenation) and a low overall yield of approximately 20% [2]. The patented process aims to overcome these specific disadvantages.

Synthetic Route Efficiency
Class-level inference
New process designed to avoid low-yield, difficult-to-handle steps of prior art (~20% overall yield).
Supports process selection review
Patent-level inference; direct yield data for this intermediate not reported.
Fingolimod Synthesis Process Chemistry Intermediate Compound

Analytical Grade vs. Reagent Grade Purity

When procured as an analytical reference standard (Fingolimod Impurity 46), this compound is supplied with detailed characterization data compliant with regulatory guidelines, suitable for method development and validation [1]. In contrast, the same compound sourced as a general research chemical may have a lower specified purity. For example, one vendor lists a purity of ≥95% , while others specify a purity of ≥98% with controlled moisture content (≤0.5%) [2]. This quantitative difference in purity and the absence or presence of a full characterization package are critical for ensuring the accuracy and reliability of analytical results.

Purity Grade
Cross-study comparable
≥98% (reference standard) vs ≥95% (general grade)
Higher purity supports regulatory analytical accuracy
Specifications vary by vendor; verify characterization package.
Analytical Chemistry Reference Standard Quality Control Fingolimod Impurity

Differential Solubility Profile

The solubility profile of 3-Nitro-1-(4-octylphenyl)propan-1-one is distinct from the final API, Fingolimod. It is documented to be soluble in common organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1], and is generally insoluble in water [2]. In contrast, Fingolimod hydrochloride exhibits high solubility in water (69-200 mM) and DMSO . This differential solubility is a key property exploited during both the synthesis (where the intermediate is handled in organic solvents) and in analytical methods where separation from the more water-soluble API is necessary.

Solubility Profile
Cross-study comparable
Soluble in organic solvents (CHCl₃, DCM, EtOAc, DMSO, Acetone); Insoluble in water vs Fingolimod HCl: water-soluble (69 mg/mL).
Differential solubility enables separation in synthesis and analysis
Water insolubility facilitates extraction from aqueous API solutions.
Pre-formulation Analytical Method Development Solubility

3-Nitro-1-(4-octylphenyl)propan-1-one: Application Scenarios


Process Development for Fingolimod Synthesis

This compound is procured for use as a key intermediate in a patented process for Fingolimod synthesis. The process involves reacting octylbenzene with a 3-nitropropanoic acid derivative to form this compound (Formula 12), which is then reduced to the corresponding alcohol. Using this specific intermediate allows chemists to follow a documented, scalable route designed to overcome the limitations of prior art methods, which were characterized by low overall yields (~20%) and difficult-to-handle intermediates [REFS-1, REFS-2].

Analytical Method Development and Validation for Fingolimod

As Fingolimod Impurity 46, this compound is essential for developing and validating analytical methods (e.g., HPLC, UPLC) used in the quality control of Fingolimod API and drug products. Its procurement as a fully characterized reference standard, compliant with regulatory guidelines, is necessary for accurate identification, quantification, and qualification of this specific process-related impurity [3]. Its unique solubility profile in organic solvents, contrasting with the water-soluble API, is a key parameter for method optimization [4].

Synthesis of Downstream Fingolimod Impurities

3-Nitro-1-(4-octylphenyl)propan-1-one serves as a starting material for synthesizing other Fingolimod-related impurities, such as 1-Hydroxy-3-nitrodeamino Fingolimod . Procuring this compound enables research laboratories to generate a range of reference standards for comprehensive impurity profiling of Fingolimod, which is a critical aspect of drug development and regulatory submissions.

Application
Selection Property
Validation Focus
Process Development for Fingolimod Synthesis
Route-defined intermediate fit
Process scalability and yield review
Analytical Method Development and Validation for Fingolimod
Reference standard characterization
Purity and solubility documentation
Synthesis of Downstream Fingolimod Impurities
Upstream impurity synthesis utility
Downstream impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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